4-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
“4-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. It includes a thiazole ring, a phenyl ring with a trifluoromethyl group, and a benzenesulfonamide group . The presence of these groups can significantly influence the compound’s chemical behavior and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazoles, for example, can undergo a variety of reactions, including substitutions and additions . The bromo, trifluoromethyl, and sulfonamide groups could also participate in reactions, depending on the conditions.Scientific Research Applications
Photodynamic Therapy
- Photosensitizer in Cancer Treatment : A zinc phthalocyanine derivative with benzenesulfonamide groups was investigated for its potential as a Type II photosensitizer in photodynamic therapy for cancer treatment. This compound exhibited favorable properties like high singlet oxygen quantum yield and good fluorescence, making it suitable for such applications (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Design for Disease Treatment
- Inhibition of Carbonic Anhydrase : Some derivatives of benzenesulfonamide showed inhibitory effects on carbonic anhydrase I and II, enzymes implicated in various physiological disorders. These compounds, especially those with bromine and fluorine substituents, could be potential candidates for further detailed studies in this area (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).
- Anticonvulsant Agents : Heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity. Some of these compounds showed significant protective effects against convulsions, with one compound, in particular, offering 100% protection (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Antimicrobial Applications
- Antibacterial and Antifungal Activities : A study synthesized and evaluated pyrazolyl benzenesulfonamide derivatives for their antimicrobial properties. These compounds exhibited good antibacterial and antifungal activities, showing potential as therapeutic agents (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).
Material Science
- UV Protection and Antimicrobial Properties : Benzenesulfonamide derivatives were used to dye cotton fabrics, imparting them with UV protection and antibacterial properties. This application demonstrates the compound's potential in material science, particularly in textile engineering (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Drug Design and Synthesis
- Structural Characterization for Drug Development : The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists were undertaken, highlighting the role of active groups like pyridine and benzenesulfonyl in developing compounds for preventing human HIV-1 infection (De-ju, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrF3N2O2S2/c19-14-5-7-16(8-6-14)28(25,26)23-10-9-15-11-27-17(24-15)12-1-3-13(4-2-12)18(20,21)22/h1-8,11,23H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQBPQBEJJJEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrF3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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